molecular formula C14H16N2O3S2 B5598316 4-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide

4-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide

Cat. No. B5598316
M. Wt: 324.4 g/mol
InChI Key: METITQOFNIYOLS-UHFFFAOYSA-N
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Description

The compound 4-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide is of significant interest in organic chemistry due to its unique molecular structure and properties. It belongs to a class of chemicals that exhibit a range of biological activities and has been the subject of various synthesis and analysis efforts to understand its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of similar compounds involves intricate reactions that provide insights into the possible synthetic routes for our compound of interest. For example, Stephens, Price, and Sowell (1999) described the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates through reactions involving 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate, highlighting a method that could be adapted for synthesizing the target compound (Stephens, Price, & Sowell, 1999).

Molecular Structure Analysis

The molecular structure of related compounds provides a foundation for understanding the spatial arrangement and electronic configuration of 4-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide. For instance, the crystal structures of certain sulfonamide derivatives have been reported, offering clues about the potential geometric and electronic characteristics of our compound of interest (Ghorab et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving thiophene sulfonamide derivatives reveal the reactivity and functional group transformations relevant to 4-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide. The reactivity of thiophene-2-sulfonyl chloride with various reagents, for instance, provides insights into potential reactions and chemical transformations that our compound might undergo (Cremlyn et al., 1981).

Physical Properties Analysis

The physical properties of compounds with similar molecular structures, such as solubility, melting points, and crystallinity, can inform the analysis of 4-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide. For instance, the synthesis and characterization of polyamides and poly(amide-imide)s derived from related chemical structures highlight important physical properties like solubility and thermal stability that could be relevant (Saxena et al., 2003).

Chemical Properties Analysis

The chemical properties of 4-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide, such as reactivity towards nucleophiles or electrophiles, can be inferred from studies on similar molecules. For example, reactions of thiophene sulfonamide derivatives provide insights into the chemical behavior and stability under various conditions, suggesting how our target compound might react under similar circumstances (Cremlyn et al., 1981).

Scientific Research Applications

Antimicrobial Applications A study by Ghorab et al. (2017) synthesized a series of compounds from a starting material similar to 4-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide. These compounds were evaluated for their antibacterial and antifungal activities, displaying interesting antimicrobial properties against a range of Gram-positive, Gram-negative bacteria, and fungi. The synthesized compounds showed higher activity compared to reference drugs in some cases, indicating their potential in antimicrobial applications Ghorab, Soliman, Alsaid, & Askar, 2017.

Applications in Polymer Science Several studies have focused on the synthesis and characterization of polymers using components structurally related to 4-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide:

  • Hsiao and Huang (1997) prepared aromatic polyamides based on ether-sulfone-dicarboxylic acids, demonstrating the use of sulfone-containing monomers in creating polymers with good solubility and thermal stability Hsiao & Huang, 1997.

  • Saxena, Rao, Prabhakaran, and Ninan (2003) synthesized polyamides and poly(amide-imide)s by direct polycondensation, highlighting the role of sulfone-containing monomers in producing polymers with high glass transition temperatures and good solubility in polar solvents Saxena, Rao, Prabhakaran, & Ninan, 2003.

properties

IUPAC Name

4-[(3,4-dimethylphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-9-4-5-11(6-10(9)2)16-21(18,19)12-7-13(20-8-12)14(17)15-3/h4-8,16H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METITQOFNIYOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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